molecular formula C7H12O3 B6155847 2-methoxy-4-methylpent-4-enoic acid CAS No. 40539-01-3

2-methoxy-4-methylpent-4-enoic acid

Cat. No.: B6155847
CAS No.: 40539-01-3
M. Wt: 144.17 g/mol
InChI Key: XYWQBAVTEGKRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain fatty acid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylpent-4-enoic acid can be synthesized through several methods. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of sodium ethoxide to form methylated diethyl malonate. This intermediate is then reacted with allyl chloride in the presence of sodium ethoxide to form the desired product after decarboxylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, alkylation, and decarboxylation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Scientific Research Applications

2-Methoxy-4-methylpent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property allows it to participate in various biochemical reactions, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methylpent-4-enoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

40539-01-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methoxy-4-methylpent-4-enoic acid

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9)

InChI Key

XYWQBAVTEGKRQG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.